molecular formula C9H10N2O4 B12103245 3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid

3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid

Cat. No.: B12103245
M. Wt: 210.19 g/mol
InChI Key: UECLGHUJGKFPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid is an organic compound with a pyridine ring substituted with an acetylamino group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid typically involves the acetylation of an amino group and the methoxylation of a pyridine ring. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with acetic anhydride in the presence of a base, such as pyridine, to introduce the acetylamino group. The reaction is typically carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetylamino)-5-methoxypyridine-2-carboxylic acid
  • 3-(Acetylamino)-6-ethoxypyridine-2-carboxylic acid
  • 3-(Amino)-6-methoxypyridine-2-carboxylic acid

Uniqueness

3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological molecules. The combination of the acetylamino and methoxy groups provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-acetamido-6-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5(12)10-6-3-4-7(15-2)11-8(6)9(13)14/h3-4H,1-2H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECLGHUJGKFPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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